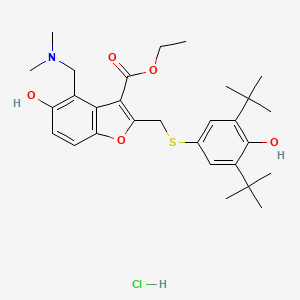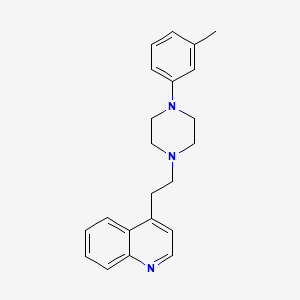
Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of applications in medicinal and industrial chemistry. This particular compound features a quinoline core substituted with a 3-methylphenyl group and a piperazine moiety, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step processes. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. For the specific compound Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)-, the synthesis would likely involve the following steps:
Formation of the Quinoline Core: Aniline reacts with glycerol and sulfuric acid to form the quinoline core.
Substitution with 3-Methylphenyl Group: The quinoline core undergoes electrophilic substitution with a 3-methylphenyl group.
Attachment of Piperazine Moiety: The final step involves the nucleophilic substitution of the quinoline derivative with a piperazine moiety.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids (e.g., aluminum chloride) or transition metals (e.g., palladium) are commonly used. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are gaining popularity for their environmental benefits.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a dihydroquinoline.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cellular metabolism, leading to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its broad range of applications.
Isoquinoline: A structural isomer with similar chemical properties but different biological activities.
Cinchonine: A naturally occurring quinoline alkaloid with antimalarial properties.
Uniqueness
Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group and piperazine moiety enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Propriétés
Numéro CAS |
126921-45-7 |
|---|---|
Formule moléculaire |
C22H25N3 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
4-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C22H25N3/c1-18-5-4-6-20(17-18)25-15-13-24(14-16-25)12-10-19-9-11-23-22-8-3-2-7-21(19)22/h2-9,11,17H,10,12-16H2,1H3 |
Clé InChI |
GQSXKWUTTMQELA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2CCN(CC2)CCC3=CC=NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-chlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12724555.png)
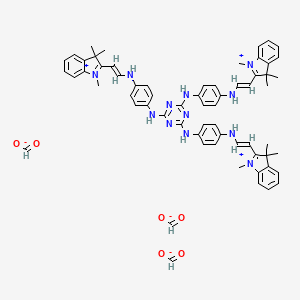


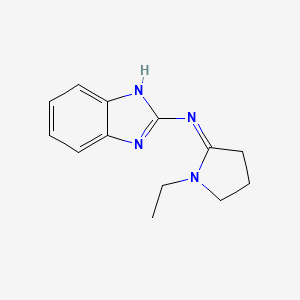
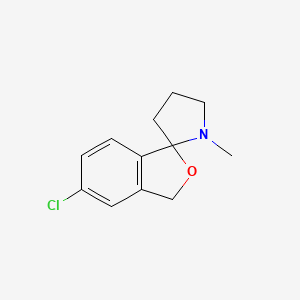


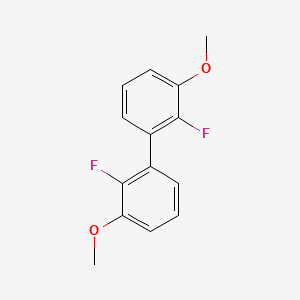
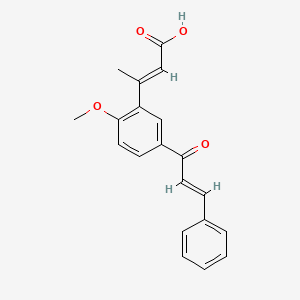
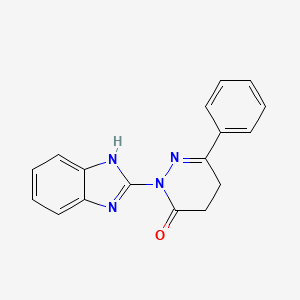
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-](/img/structure/B12724630.png)
![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12724648.png)
